molecular formula C19H14FN3O3S2 B6482158 3-fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 896678-76-5

3-fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B6482158
CAS No.: 896678-76-5
M. Wt: 415.5 g/mol
InChI Key: NVBACYVOTJMRIX-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorine atom, a methoxy group, a thiazolo[5,4-b]pyridine moiety, and a sulfonamide group[_{{{CITATION{{{_1{3-Fluoro-4-methoxy-N-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl ...

Preparation Methods

The synthesis of 3-fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. One common synthetic route includes the following steps:

  • Formation of Thiazolo[5,4-b]pyridine Core: : This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and pyridine derivatives.

  • Introduction of Fluoro and Methoxy Groups: : Fluorination and methoxylation reactions are performed to introduce the respective substituents onto the aromatic ring[_{{{CITATION{{{_1{3-Fluoro-4-methoxy-N-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl ....

  • Sulfonamide Formation: : The final step involves the reaction of the fluorinated and methoxylated intermediate with a sulfonamide reagent to form the desired compound[_{{{CITATION{{{_1{3-Fluoro-4-methoxy-N-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl ....

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: : Substitution reactions, such as nucleophilic aromatic substitution, can be employed to replace certain atoms or groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., NaOH, KI). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has shown potential in various scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound has been studied for its biological activity, including potential antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.

  • Industry: : Its unique properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-Fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. Similar compounds include other thiazolo[5,4-b]pyridine derivatives and sulfonamide-based molecules. These compounds share some similarities in terms of their core structures but differ in their substituents and overall molecular architecture.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S2/c1-26-17-9-8-14(11-15(17)20)28(24,25)23-13-6-4-12(5-7-13)18-22-16-3-2-10-21-19(16)27-18/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBACYVOTJMRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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